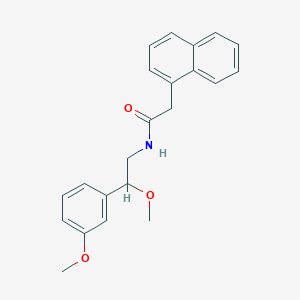
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and naphthalenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-(naphthalen-1-yl)acetic acid with 2-methoxy-2-(3-methoxyphenyl)ethylamine under specific conditions to form the desired amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(phenyl)acetamide
Uniqueness
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both methoxyphenyl and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H23NO
- Molecular Weight : 357.43 g/mol
- Functional Groups : Methoxy groups, naphthalene moiety, and an acetamide group.
The presence of methoxy groups is significant as they can enhance lipophilicity and modulate biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound:
-
Cell Line Studies :
- The compound has shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and others. For instance, compounds with similar structural motifs exhibited IC50 values significantly lower than standard treatments like doxorubicin .
- A study indicated that derivatives with naphthalene rings demonstrated enhanced cytotoxicity due to their ability to interact with cellular targets through hydrophobic interactions .
- Mechanism of Action :
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Antibacterial Studies :
- Structure-Activity Relationship (SAR) :
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of naphthalene derivatives, including this compound, demonstrating that modifications in the methoxy groups significantly affected cytotoxicity profiles against various cancer cell lines. The study reported IC50 values ranging from 10 µM to 30 µM for the most active compounds .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of naphthalene derivatives. The results indicated that compounds similar to this compound displayed considerable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
Summary of Findings
属性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-19-11-6-10-18(13-19)21(26-2)15-23-22(24)14-17-9-5-8-16-7-3-4-12-20(16)17/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIDKOCLANTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














